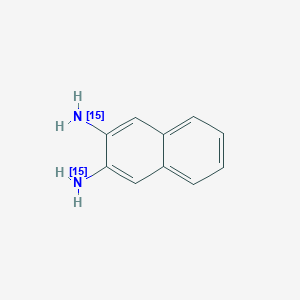
naphthalene-2,3-di(15N2)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-2,3-di(15N2)amine is a compound derived from naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two amine groups at the 2 and 3 positions of the naphthalene ring, with each nitrogen atom being isotopically labeled with nitrogen-15. This isotopic labeling is often used in scientific research to trace the compound’s behavior in various chemical and biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-2,3-di(15N2)amine typically involves the nitration of naphthalene to form naphthalene-2,3-dinitro, followed by reduction to the corresponding diamine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reduction step can be achieved using reducing agents such as iron powder in the presence of hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the isotopic labeling with nitrogen-15 requires the use of nitrogen-15 enriched reagents, which can be sourced from specialized suppliers.
Analyse Des Réactions Chimiques
Types of Reactions
Naphthalene-2,3-di(15N2)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalene-2,3-dione.
Reduction: Further reduction can lead to the formation of naphthalene-2,3-dihydrodiamine.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives such as naphthalene-2,3-bis(alkylamine).
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or iron powder with hydrochloric acid can be employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Naphthalene-2,3-dione.
Reduction: Naphthalene-2,3-dihydrodiamine.
Substitution: Naphthalene-2,3-bis(alkylamine) derivatives.
Applications De Recherche Scientifique
Naphthalene-2,3-di(15N2)amine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various naphthalene derivatives and as a model compound in studying reaction mechanisms.
Biology: Employed in the study of enzyme-catalyzed reactions involving amines and in tracing metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of naphthalene-2,3-di(15N2)amine involves its interaction with various molecular targets and pathways. The amine groups can form hydrogen bonds and participate in nucleophilic attacks, making the compound reactive in various chemical and biological processes. In biological systems, the isotopic labeling with nitrogen-15 allows for the tracing of the compound’s metabolic fate and its interactions with enzymes and other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-2,3-diamine: The non-isotopically labeled version of the compound.
Naphthalene-1,5-diamine: Another isomer with amine groups at different positions.
Naphthalene-1,8-diamine: An isomer with amine groups at the 1 and 8 positions.
Uniqueness
Naphthalene-2,3-di(15N2)amine is unique due to its isotopic labeling with nitrogen-15, which provides distinct advantages in research applications. This labeling allows for precise tracking and analysis of the compound’s behavior in various systems, making it a valuable tool in both chemical and biological studies.
Propriétés
Formule moléculaire |
C10H10N2 |
|---|---|
Poids moléculaire |
160.19 g/mol |
Nom IUPAC |
naphthalene-2,3-di(15N2)amine |
InChI |
InChI=1S/C10H10N2/c11-9-5-7-3-1-2-4-8(7)6-10(9)12/h1-6H,11-12H2/i11+1,12+1 |
Clé InChI |
XTBLDMQMUSHDEN-ALQHTKJJSA-N |
SMILES isomérique |
C1=CC=C2C=C(C(=CC2=C1)[15NH2])[15NH2] |
SMILES canonique |
C1=CC=C2C=C(C(=CC2=C1)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















